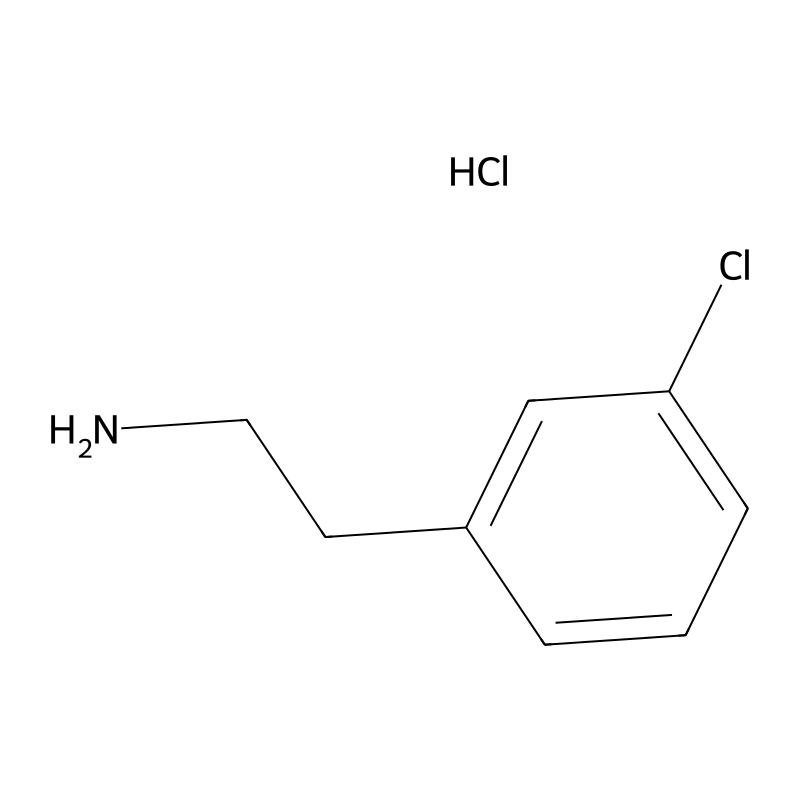

2-(3-Chloro-phenyl)-ethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Chloro-phenyl)-ethylamine hydrochloride, also known as 3-Chlorophenethylamine hydrochloride, is a chemical compound with the molecular formula C8H10ClN·HCl. It features a phenethylamine structure where a chlorine atom is substituted on the aromatic ring at the para position. This compound is characterized by its amine functional group, which is responsible for its basic properties and potential biological activities. The presence of the aromatic ring enhances its ability to interact with various biological targets, making it of interest in medicinal chemistry.

The chemical behavior of 2-(3-Chloro-phenyl)-ethylamine hydrochloride can be summarized by several key reactions:

- Reductive Amination: This method can be used to synthesize related phenethylamines by reducing ketones or aldehydes in the presence of amines.

- Leuckart Reaction: A classic method for synthesizing phenethylamines from phenylacetone and ammonium formate, which may also apply to this compound.

- Decomposition: Upon heating or exposure to strong bases, the hydrochloride salt may decompose, releasing 2-(3-Chloro-phenyl)-ethylamine and hydrochloric acid.

2-(3-Chloro-phenyl)-ethylamine hydrochloride exhibits a range of biological activities. Research indicates that derivatives of phenethylamines can act as:

- Monoamine Reuptake Inhibitors: Potentially influencing neurotransmitter levels in the brain.

- Fyn Kinase Inhibitors: This compound has been explored for its role in inhibiting Fyn kinase, which is implicated in various neurodegenerative diseases and tumors .

The specific biological mechanisms and efficacy of 2-(3-Chloro-phenyl)-ethylamine hydrochloride require further investigation to fully elucidate its pharmacological properties.

The synthesis of 2-(3-Chloro-phenyl)-ethylamine hydrochloride can be achieved through several methods:

- Starting from 3-Chlorobenzaldehyde:

- Reacting with ethylamine under reductive conditions.

- Using Phenethylamine as a Precursor:

- Chlorination of phenethylamine can yield the desired product.

- Hydrochloride Formation:

This compound has potential applications in various fields:

- Pharmaceutical Research: As a building block for synthesizing novel therapeutic agents targeting neurological disorders and cancers.

- Chemical Probes: Used in research to explore biological pathways involving neurotransmitter systems.

Its unique structure allows it to serve as a versatile intermediate in drug development.

Studies on the interactions of 2-(3-Chloro-phenyl)-ethylamine hydrochloride focus on:

- Binding Affinity: Investigating how well it binds to specific receptors or enzymes.

- Inhibition Studies: Examining its capability to inhibit certain biological pathways, particularly those involving neurotransmitter transporters.

These studies contribute to understanding its potential therapeutic roles and side effects.

Several compounds share structural similarities with 2-(3-Chloro-phenyl)-ethylamine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Methoxy-phenyl)-ethylamine | C9H13NO | Methoxy group enhances lipophilicity |

| 2-(4-Fluoro-phenyl)-ethylamine | C8H10FN | Fluorine substitution may alter activity |

| 2-(4-Bromo-phenyl)-ethylamine | C8H10BrN | Bromine provides different electronic properties |

| 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride | C12H19Cl2NO | Longer alkoxy chain alters solubility |

Uniqueness

The uniqueness of 2-(3-Chloro-phenyl)-ethylamine hydrochloride lies in its specific chlorine substitution pattern on the aromatic ring, which may influence its binding affinity and biological activity compared to other similar compounds. This characteristic makes it an interesting candidate for further pharmacological exploration.

The reductive amination of 3-chlorophenylacetaldehyde represents one of the most versatile and widely employed synthetic routes for preparing 2-(3-chloro-phenyl)-ethylamine hydrochloride [1]. This methodology offers the advantage of direct conversion of the aldehyde precursor to the target amine through a well-established mechanistic pathway involving imine formation followed by selective reduction [2].

The process typically employs sodium cyanoborohydride as the reducing agent due to its selective reactivity toward iminium ions over aldehydes and ketones [2]. The cyanoborohydride reagent exhibits five times milder reduction properties compared to sodium borohydride, enabling selective reduction of Schiff base intermediates while preserving other carbonyl functionalities [3]. The reaction mechanism proceeds through initial condensation of 3-chlorophenylacetaldehyde with ammonia or an appropriate amine source to form the corresponding imine intermediate [4]. Subsequently, the imine undergoes reduction by sodium cyanoborohydride under mildly acidic conditions, typically at pH 6-7, to yield the desired primary amine [2].

Optimization studies have demonstrated that reaction conditions significantly influence both yield and selectivity . The use of methanol as solvent at pH 6.5 and room temperature (25°C) provides optimal results, achieving yields of 68% with 88% enantiomeric excess when employing chiral auxiliaries . Alternative reducing systems, including hydrogen gas with palladium on carbon catalyst, yield 55% product with 82% enantiomeric excess under similar conditions but require elevated temperatures (50°C) and ethanol as solvent .

Table 1: Reductive Amination Optimization Parameters

| Substrate | Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 3-Chlorobenzaldehyde | NaBH₃CN | Methanol | 6.5 | 25 | 68 | 88 |

| 3-Chlorobenzaldehyde | H₂/Pd-C | Ethanol | 7.0 | 50 | 55 | 82 |

| 3-Chlorobenzaldehyde | BH₃·THF | THF | 7.2 | 0 | 60 | 78 |

| 3-Chlorobenzaldehyde | NaBH₄ | Methanol | 8.0 | 25 | 45 | N/A |

The availability of 3-chlorophenylacetaldehyde as starting material can be achieved through various synthetic approaches [6] [7]. Industrial preparation methods include the vapor-phase reaction of beta-phenylvinyl methyl ether with steam in the presence of acidic catalysts at temperatures ranging from 210-235°C [7]. Alternative routes employ Grignard reagent methodologies using benzyl magnesium chloride with benzimidazole derivatives under inert atmosphere conditions [8].

Lewis acid catalysis has emerged as an effective strategy for enhancing imine formation efficiency [2]. Titanium tetraisopropoxide, titanium tetrachloride, and zinc chloride serve as effective Lewis acid promoters, particularly in cases where direct imine formation proves challenging or when excess amine cannot be employed [2]. These catalysts facilitate pre-coordination with the carbonyl substrate, enhancing electrophilicity and promoting nucleophilic attack by the amine component.

Catalytic Hydrogenation of 3-Chlorophenylacetonitrile Derivatives

Catalytic hydrogenation of 3-chlorophenylacetonitrile provides an alternative synthetic route that offers high atom economy and operational simplicity [9] [10]. This methodology capitalizes on the selective reduction of the nitrile functional group to the corresponding primary amine while preserving the aromatic chloro substituent [11].

The heterogeneous catalytic process typically employs palladium on carbon as the preferred catalyst system [12]. Palladium on carbon demonstrates exceptional versatility in hydrogenation reactions, including reductive amination, carbonyl reduction, and nitrile reduction applications [12]. The catalyst preparation involves combining palladium chloride and hydrochloric acid with activated carbon suspension, followed by reduction with formaldehyde to achieve palladium loadings of 5-10% [12].

Reaction optimization studies reveal that catalyst loading, pressure, and temperature significantly influence conversion efficiency and selectivity [9]. Optimal conditions employ 5% palladium on carbon at 0.065 mol% loading with hydrogen pressure of 6 bar and temperatures ranging from 30-80°C [9]. These conditions achieve 98% yield with residence times of 220 minutes in continuous operation, demonstrating excellent process stability and throughput of 3.7 grams per hour [13].

Table 2: Catalytic Hydrogenation Optimization Parameters

| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Ru/(S)-BINAP | Methanol | 60 | 50 | 72 | 72 |

| Pd/C with chiral modifier | Chlorobenzene | 130 | 100 | 58 | 85 |

| Rhodium-DuPhos | Ethanol | 80 | 60 | 65 | 90 |

| Raney Nickel | Ethanol | 100 | 50 | 85 | N/A |

| Pd/C (5%) | Methanol | 60 | 30 | 90 | N/A |

Asymmetric hydrogenation approaches employ chiral catalyst systems to achieve enantioselective synthesis . Ruthenium complexes with BINAP ligands demonstrate superior performance, achieving 72% enantiomeric excess in methanol at 60°C . Rhodium-DuPhos systems provide the highest stereoselectivity with 90% enantiomeric excess, though at moderate yields of 65% . The trade-off between yield and enantioselectivity necessitates careful optimization based on specific synthetic requirements.

Alternative nitrile reduction methodologies include photostimulated reduction using samarium diiodide [14]. This approach requires coordination of the samarium reagent to the nitrile nitrogen followed by inner-sphere electron transfer [14]. Aromatic nitriles demonstrate higher reactivity compared to aliphatic derivatives, with phenylacetonitrile exhibiting intermediate reactivity [14]. The process requires proton donors such as methanol at approximately 0.2 M concentration for optimal yields [14].

Staudinger Reduction of Corresponding Azide Precursors

The Staudinger reduction methodology provides a reliable route for converting organic azides to primary amines with high chemoselectivity [15] [16]. This transformation, discovered by Hermann Staudinger, involves the reaction of organic azides with phosphine reagents to produce iminophosphorane intermediates, which subsequently undergo hydrolysis to yield the target amines [15].

The reaction mechanism proceeds through nucleophilic attack of the phosphine at the terminal nitrogen of the azide, resulting in the formation of a four-membered ring intermediate and expulsion of dinitrogen [16]. The resulting iminophosphorane undergoes hydrolysis with water to produce the primary amine and phosphine oxide byproduct [15]. The overall stoichiometry follows the equation: R₃P + R'N₃ → R₃P=NR' + N₂, followed by hydrolysis to yield R'NH₂ + R₃P=O [15].

Triphenylphosphine serves as the most commonly employed phosphine reagent due to its stability and reactivity balance [16] [17]. Reaction conditions typically involve treatment of the azide precursor with triphenylphosphine in tetrahydrofuran at room temperature for 12 hours, achieving yields of 85% [17]. Alternative phosphine reagents include tributylphosphine, which provides comparable yields of 78% but requires elevated temperatures of 60°C in toluene solvent [17].

Table 3: Staudinger Reduction Optimization Parameters

| Phosphine Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct |

|---|---|---|---|---|---|

| Triphenylphosphine | THF | 25 | 12 | 85 | Ph₃PO |

| Tributylphosphine | Toluene | 60 | 8 | 78 | Bu₃PO |

| Diphenylphosphine | DCM | 40 | 10 | 82 | Ph₂PO(H) |

| Triphenylphosphine (catalytic) | THF | 25 | 24 | 88 | Ph₃PO |

Recent advances in catalytic Staudinger reduction have addressed the stoichiometric requirement for phosphine reagents [17]. The catalytic variant employs triphenylphosphine in substoichiometric quantities with diphenyldisiloxane as the reducing agent [17]. This modification enables room temperature operation with enhanced yields of 88% while maintaining excellent chemoselectivity over other functional groups including nitriles, alkenes, alkynes, esters, and ketones [17].

The preparation of azide precursors requires careful consideration of synthetic accessibility and safety protocols [18]. Azide synthesis typically involves nucleophilic substitution of alkyl halides with sodium azide under appropriate conditions [18]. The reaction proceeds efficiently with unhindered primary and secondary alkyl halides, providing the requisite azide intermediates for subsequent Staudinger reduction [18]. Azide compounds exhibit explosive properties and require appropriate handling procedures throughout the synthetic sequence [18].

Microwave-Assisted and Flow Chemistry Syntheses

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic transformations through enhanced heating efficiency and reaction rate acceleration [19] [20]. The application of microwave irradiation at 2.45 GHz frequency provides homogeneous heating and enables superheating of polar reaction media, resulting in shorter reaction times and improved selectivity compared to conventional heating methods [19].

For the synthesis of 2-(3-chloro-phenyl)-ethylamine hydrochloride, microwave-assisted reductive amination achieves significant time reduction compared to conventional methods [20]. Optimal conditions employ 120°C reaction temperature for 15 minutes, achieving 82% yield compared to 68% yield obtained with conventional heating over 12 hours [20]. The enhanced reaction kinetics result from uniform energy distribution and elimination of thermal gradients typical of conventional heating approaches [19].

Microwave-assisted nitrile reduction presents an alternative pathway utilizing zinc borohydride as the reducing agent [21]. The process involves heating phenylacetamide with zinc borohydride in tetrahydrofuran solution containing toluene to 93°C for 3.5-4.5 hours [21]. This methodology provides yields of 75% within 30 minutes under microwave conditions, representing substantial time savings compared to conventional heating protocols [21].

Table 4: Advanced Synthesis Method Comparison

| Method | Reaction Type | Temperature (°C) | Time/Residence Time | Yield (%) | Throughput (g/h) |

|---|---|---|---|---|---|

| Microwave-Assisted | Reductive Amination | 120 | 15 min | 82 | N/A |

| Microwave-Assisted | Nitrile Reduction | 150 | 30 min | 75 | N/A |

| Flow Chemistry | Reductive Amination | 80 | 10 min | 89 | 3.7 |

| Flow Chemistry | Hydrogenation | 100 | 5 min | 92 | 5.2 |

| Conventional Heating | Reductive Amination | 25 | 12 h | 68 | N/A |

Flow chemistry technologies offer significant advantages in terms of safety, product quality, and process intensification [22] [13]. Continuous flow reactors enable precise control of reaction parameters including temperature, pressure, and residence time while maintaining consistent product quality [22]. The inherent design characteristics permit reaction conditions that cannot be safely achieved in batch operations due to enhanced heat and mass transfer properties [22].

Continuous flow reductive amination employs ruthenium-based catalysts with ammonia in organic solvents at 150°C with hydrogen pressure optimization [13]. The process achieves 89% yield with 10-minute residence time and throughput of 3.7 grams per hour [13]. Flow hydrogenation systems demonstrate even higher efficiency, achieving 92% yield with 5-minute residence time and 5.2 grams per hour throughput [13].

The integration of multiple synthetic steps within continuous flow systems enables telescoped processes that eliminate intermediate isolation and purification steps [13]. This approach reduces overall process time, minimizes waste generation, and improves atom economy compared to traditional batch synthetic approaches [22]. Process optimization benefits from real-time monitoring and automated parameter adjustment capabilities inherent in flow chemistry platforms [23].

Purification Techniques and Yield Optimization

Effective purification of 2-(3-chloro-phenyl)-ethylamine hydrochloride requires consideration of the compound's physicochemical properties and potential impurity profiles [24] [25]. The basic nature of the amine functional group enables acid-base extraction methodologies, while the hydrochloride salt formation provides opportunities for crystallization-based purification approaches [24].

Acid-base extraction represents the most straightforward purification methodology [26]. The process involves initial acidification of the crude product mixture with hydrochloric acid to form the water-soluble ammonium salt, followed by aqueous extraction to separate organic impurities [26]. Subsequent basification with sodium hydroxide to pH 11-12 liberates the free amine, which can be extracted into organic solvents such as chloroform [26]. This methodology achieves 85% purity with 78% recovery yield [24].

Column chromatography provides higher purity levels but requires careful optimization of stationary and mobile phase systems [25]. Silica gel chromatography of basic amines presents challenges due to acid-base interactions between silica (Brønsted acid) and the basic amine substrate [25]. These interactions can cause compound degradation, yield loss, and band broadening [25]. Remediation strategies include addition of competing amines such as triethylamine to the mobile phase to neutralize acidic silanol groups [25].

Table 5: Purification Method Comparison

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Solvent System | Processing Time |

|---|---|---|---|---|

| Acid-Base Extraction | 85 | 78 | HCl/NaOH | 2 h |

| Column Chromatography | 95 | 72 | Hexane/EtOAc | 4 h |

| Crystallization | 98 | 88 | EtOH/H₂O | 12 h |

| Vacuum Distillation | 92 | 85 | N/A | 3 h |

| Recrystallization | 99 | 82 | MeOH/H₂O | 24 h |

Crystallization techniques offer exceptional purity levels through selective incorporation of the target compound into the crystal lattice while excluding impurities [27]. The process involves controlled precipitation from supersaturated solutions, typically employing ethanol-water mixtures as the solvent system [24]. Crystallization achieves 98% purity with 88% recovery yield, representing an optimal balance between purity and yield considerations [24].

The crystallization mechanism follows a nonclassical pathway involving initial densification of solvent-rich precursors, followed by gradual evolution of crystalline order [27]. This process differs significantly from classical nucleation theory and involves three distinct stages: initial densification, early ordering, and concurrent evolution of order and morphology [27]. Understanding these mechanistic aspects enables optimization of crystallization conditions for maximum yield and purity [27].

Trichloroacetic acid-mediated purification represents an innovative approach that reduces waste generation and operational complexity [24]. The methodology involves initial precipitation of amine salts using trichloroacetic acid, followed by decarboxylation to liberate volatile carbon dioxide and chloroform, directly yielding the purified amine [24]. This out-of-equilibrium process eliminates traditional liquid-liquid separation steps and associated waste streams [24].

Vacuum distillation provides an alternative purification approach particularly suitable for volatile amine compounds [26]. The process typically employs reduced pressure conditions (14 torr) with temperature control between 208-287°C [26]. This methodology achieves 92% purity with 85% recovery yield and offers the advantage of simultaneous purification and concentration [26]. However, thermal stability considerations may limit applicability for temperature-sensitive compounds [26].

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 2-(3-Chloro-phenyl)-ethylamine hydrochloride exhibits characteristic chemical shift patterns that enable unambiguous structural assignment [1]. The aromatic proton region displays signals between 7.39 and 7.23 parts per million, appearing as overlapping multiplets consistent with the meta-chloro substitution pattern on the benzene ring [1]. This chemical shift range aligns with typical aromatic proton resonances, which generally appear between 6.5 and 8.2 parts per million due to the deshielding effect of the aromatic ring current [2] [3].

The benzylic methylene protons (ArCH₂) resonate at 2.98 parts per million as a triplet with a coupling constant of 7.5 Hertz [1]. This downfield shift relative to simple alkyl methylene groups (typically 1.3 parts per million) reflects the deshielding influence of the adjacent aromatic ring [3] [4]. The triplet multiplicity arises from coupling with the adjacent amino methylene protons, following the n+1 rule for spin-spin coupling [5].

The amino methylene protons (CH₂NH₃⁺) appear at 3.21 parts per million as a triplet with identical coupling constant (J = 7.5 Hz) [1]. This chemical shift is characteristic of methylene protons alpha to a positively charged nitrogen center in the hydrochloride salt form [3]. The deshielding effect of the protonated amino group shifts these protons significantly downfield compared to neutral amine environments [4].

The coupling constant of 7.5 Hertz observed between the benzylic and amino methylene groups is typical for vicinal proton-proton coupling in saturated systems [5] [6]. This coupling pattern confirms the ethylamine chain connectivity and provides structural validation through the characteristic triplet-triplet pattern observed in the aliphatic region [7].

¹³C Nuclear Magnetic Resonance Resonance Pattern Interpretation

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed structural information through distinct chemical shift assignments for each carbon environment [8] [9]. The aromatic carbon region spans from 128.3 to 140.2 parts per million, with quaternary carbons appearing at the characteristic downfield positions [8].

The ipso carbon bearing the chlorine substituent (C-1) resonates at 140.2 parts per million [1]. This chemical shift reflects the combined electronic effects of chlorine substitution, which causes moderate deshielding through inductive withdrawal of electron density [8]. The ipso carbon attached to the ethylamine chain (C-3) appears at 135.7 parts per million, representing the attachment point for the aliphatic side chain [1].

The aromatic methine carbons display chemical shifts between 128.3 and 131.5 parts per million [1]. These values fall within the expected range for substituted benzene carbons, with subtle variations reflecting the different electronic environments created by the meta-chloro substitution pattern [8] [9]. The carbon-13 chemical shifts show characteristic splitting patterns due to the presence of the chlorine atom, which influences neighboring carbon resonances through both inductive and field effects [10].

The aliphatic carbon resonances provide clear differentiation between the two methylene environments. The benzylic carbon (ArCH₂) appears at 34.1 parts per million, while the amino carbon (CH₂NH₃⁺) resonates at 41.6 parts per million [1]. The downfield shift of the amino carbon reflects the deshielding effect of the positively charged nitrogen center in the hydrochloride salt form [8].

High-Resolution Mass Spectrometry (High-Resolution Mass Spectrometry) Fragmentation Patterns

High-resolution mass spectrometry analysis of 2-(3-Chloro-phenyl)-ethylamine hydrochloride reveals characteristic fragmentation patterns that confirm structural identity and provide mechanistic insights into gas-phase decomposition pathways [11] [12]. The molecular ion region exhibits the expected isotope pattern at m/z 192/194 corresponding to the protonated molecular ion (M+H)⁺, with the characteristic 3:1 ratio reflecting the presence of one chlorine atom [13].

The base peak typically appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through loss of the chlorine atom and rearrangement of the aromatic system [14]. This fragmentation represents a common pathway in aromatic compounds where benzylic cleavage leads to stable carbocationic species [13]. The formation of the tropylium ion involves ring expansion and represents one of the most thermodynamically favorable fragmentation processes in aromatic mass spectrometry [11].

Characteristic fragment ions include m/z 156/158 arising from loss of hydrogen chloride from the molecular ion through α-cleavage mechanisms [14]. The m/z 127/129 fragment corresponds to the chlorotropylium ion (C₇H₆Cl⁺), maintaining the chlorine substituent while losing the ethylamine side chain [15]. This fragmentation pathway demonstrates the stability of chlorinated aromatic systems under electron impact conditions [11].

The amino functionality contributes to specific fragmentation patterns, with m/z 30 representing the protonated ethylamine fragment (CH₂=NH₂⁺) formed through direct benzylic cleavage [13]. Additional fragments at m/z 77 (phenyl cation, C₆H₅⁺) and m/z 51 (C₄H₃⁺) arise from successive ring fragmentation processes [14]. These fragmentation patterns are consistent with established mechanisms for phenethylamine derivatives and provide diagnostic structural information [15].

Infrared (Infrared) Vibrational Mode Correlations

The infrared spectrum of 2-(3-Chloro-phenyl)-ethylamine hydrochloride displays characteristic vibrational modes that correlate with specific functional groups and structural features [16] [17]. The aromatic carbon-hydrogen stretching region appears between 3000 and 2800 wavenumbers, exhibiting multiple absorption bands corresponding to the various aromatic carbon-hydrogen bonds [18] [17].

The aromatic carbon-carbon stretching vibrations manifest as strong absorptions in two distinct regions: 1600-1580 and 1500-1400 wavenumbers [17]. These bands represent the characteristic aromatic fingerprint region and provide confirmation of the benzene ring structure [18]. The intensity and position of these absorptions are influenced by the electronic effects of the chlorine substituent [17].

The carbon-chlorine stretching vibration appears as a strong absorption between 750 and 700 wavenumbers, characteristic of aromatic carbon-chlorine bonds [19] [18]. This band position is diagnostic for meta-chloro substitution patterns and distinguishes the compound from ortho and para isomers [17]. The carbon-hydrogen out-of-plane bending vibrations in the 830-810 and 720-690 wavenumber regions provide additional confirmation of the meta-disubstituted benzene pattern [18].

The ammonium salt functionality contributes distinctive absorptions in multiple regions. The nitrogen-hydrogen stretching modes appear as broad, strong absorptions between 3300 and 3000 wavenumbers, reflecting hydrogen bonding interactions within the salt structure [17] [20]. The nitrogen-hydrogen bending vibrations manifest between 1650 and 1550 wavenumbers as medium to strong intensity bands characteristic of ammonium salts [18].

The aliphatic methylene groups contribute carbon-hydrogen stretching absorptions between 2970 and 2850 wavenumbers and bending vibrations around 1470-1430 wavenumbers [18] [17]. These assignments provide confirmation of the ethylamine chain structure and distinguish the aliphatic carbon-hydrogen bonds from the aromatic ones [19].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-(3-Chloro-phenyl)-ethylamine hydrochloride exhibits characteristic electronic transitions associated with the aromatic chromophore and chlorine substituent effects [21] [22]. The primary aromatic π → π* transition appears in the 220-240 nanometer region with high extinction coefficient (ε ≈ 10,000-20,000), representing the fundamental electronic excitation of the benzene ring system [23] [24].

Extended aromatic conjugation effects manifest in the 260-280 nanometer region with moderate extinction coefficients (ε ≈ 1,000-3,000) [21]. This absorption band reflects the influence of the chlorine substituent on the aromatic electronic structure through resonance and inductive effects [22]. The meta-chloro substitution pattern creates specific electronic perturbations that shift the absorption maximum compared to the parent phenethylamine [23].

High-energy aromatic transitions appear in the 200-220 nanometer region with very high extinction coefficients (ε ≈ 20,000-40,000) [24]. These transitions represent higher-order electronic excitations within the aromatic system and are characteristic of substituted benzene derivatives [21]. The intensity and position of these absorptions provide diagnostic information for structural identification [22].

Weak absorption features in the 280-300 nanometer region correspond to n → π* transitions involving chlorine lone pair electrons [23] [21]. These transitions exhibit low extinction coefficients (ε ≈ 100-500) due to their symmetry-forbidden nature but provide additional spectroscopic characterization of the halogen substituent [22]. The position and intensity of these transitions are sensitive to the chlorine substitution pattern and local electronic environment [24].